Cas no 887974-78-9 ([6-(2,4-Difluorophenyl)pyridin-3-YL]methanol)

[6-(2,4-Difluorophenyl)pyridin-3-yl]methanol is a fluorinated pyridine derivative with a hydroxymethyl functional group, offering versatility as a synthetic intermediate in pharmaceutical and agrochemical applications. Its difluorophenyl moiety enhances metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The hydroxymethyl group provides a reactive site for further functionalization, enabling derivatization into esters, ethers, or other targeted structures. This compound exhibits potential utility in medicinal chemistry, particularly in the development of kinase inhibitors or antimicrobial agents, due to its balanced electronic and steric properties. High purity grades ensure reproducibility in research and industrial synthesis. Storage under inert conditions is recommended to preserve stability.
[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol structure
887974-78-9 structure
Product Name:[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol
CAS No:887974-78-9
MF:C12H9F2NO
MW:221.202769994736
CID:993421
Update Time:2025-05-21

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol Chemical and Physical Properties

Names and Identifiers

    • [6-(2,4-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL
    • AB24483
    • [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol
    • Inchi: 1S/C12H9F2NO/c13-9-2-3-10(11(14)5-9)12-4-1-8(7-16)6-15-12/h1-6,16H,7H2
    • InChI Key: KCPIFCAYKASNBQ-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C1C=CC(CO)=CN=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Topological Polar Surface Area: 33.1

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P00GZ05-100mg
[6-(2,4-DIFLUOROPHENYL)PYRIDIN-3-YL]METHANOL
887974-78-9 98%
100mg
$120.00 2024-04-20

Additional information on [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol

Introduction to [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol (CAS No: 887974-78-9)

[6-(2,4-Difluorophenyl)pyridin-3-YL]methanol, identified by the CAS registry number 887974-78-9, is a structurally complex organic compound with significant potential in various scientific and industrial applications. This compound belongs to the broader class of heterocyclic aromatic alcohols, characterized by its pyridine ring substituted with a difluorophenyl group and a hydroxymethyl substituent. The presence of fluorine atoms in the aromatic ring introduces unique electronic properties, making this compound a subject of interest in both academic research and commercial development.

The chemical structure of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol consists of a pyridine ring with a hydroxymethyl group attached at the 3-position and a 2,4-difluorophenyl group at the 6-position. This arrangement creates a molecule with high structural rigidity and specific reactivity patterns. Recent studies have highlighted its potential as a building block in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). For instance, researchers have demonstrated its ability to act as a ligand in the formation of MOFs with enhanced porosity and stability under varying environmental conditions.

One of the most promising applications of this compound lies in its role as an intermediate in pharmaceutical chemistry. The pyridine moiety is known for its ability to interact with biological systems, particularly in enzyme inhibition studies. Recent findings suggest that derivatives of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol exhibit potent inhibitory effects against certain kinases, making them valuable candidates for drug discovery programs targeting diseases such as cancer and inflammatory disorders.

In terms of synthesis, [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol can be prepared through a variety of routes, including nucleophilic aromatic substitution and coupling reactions. A recent study published in the Journal of Organic Chemistry described an efficient method involving the use of palladium catalysts to achieve high yields and selectivity. This method not only simplifies the synthesis process but also reduces the environmental footprint by minimizing waste generation.

The physical properties of this compound are equally intriguing. Its melting point and boiling point have been determined through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing critical data for its handling and storage. Additionally, spectroscopic analyses, including UV-Vis and NMR spectroscopy, have confirmed its structural integrity and purity. These properties are essential for ensuring consistent performance in various applications.

From an environmental perspective, understanding the biodegradation and toxicity profiles of [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol is crucial for its safe use. Recent eco-toxicological studies have shown that this compound exhibits low acute toxicity to aquatic organisms under standard test conditions. However, further research is required to assess its long-term effects on ecosystems and human health.

In conclusion, [6-(2,4-Difluorophenyl)pyridin-3-YL]methanol (CAS No: 887974-78-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within materials science, pharmacology, and environmental chemistry.

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